molecular formula C29H26FN5O2S B2942311 2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1173743-55-9

2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2942311
CAS No.: 1173743-55-9
M. Wt: 527.62
InChI Key: QFIZNITVIZKLSZ-UHFFFAOYSA-N
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Description

2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C29H26FN5O2S and its molecular weight is 527.62. The purity is usually 95%.
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Scientific Research Applications

GABAA/Benzodiazepine Receptor Complex Affinity

Compounds within the imidazoquinazolinone and quinoxaline series, featuring piperazine and fluorophenyl groups, have demonstrated high affinity for the GABAA/benzodiazepine receptor complex. These compounds, varying in efficacy from partial agonists to full agonists, have shown potential as anticonvulsants and possibly anxiolytics due to their ability to antagonize metrazole-induced seizures. This highlights their potential application in developing therapies for neurological disorders such as epilepsy and anxiety (Jacobsen et al., 1996).

Antitumor Activity

New quinazolinone derivatives, particularly those with a 7-fluoro-6-(4-methyl-1-piperazinyl) moiety, have been prepared and evaluated for their antitumor activities. The design of these compounds is based on their potential to interact with cellular targets involved in cancer proliferation, demonstrating the versatility of quinazolinone scaffolds in anticancer drug design (Abdel-Jalil et al., 2005).

Antimicrobial and Antifungal Applications

Compounds synthesized from fluorinated benzothiazolo imidazole structures have shown promising antimicrobial activity. The inclusion of piperazine and phenyl groups in these compounds enhances their interaction with microbial targets, offering a pathway for developing new antimicrobial agents (Sathe et al., 2011).

Antiviral Research

Derivatives with structural similarities to the specified compound have been explored for their antiviral potential, particularly against respiratory and biodefense viruses. This suggests the broader applicability of quinazolinone derivatives in antiviral research, highlighting their potential in addressing global health challenges posed by viral pathogens (Selvam et al., 2007).

Properties

IUPAC Name

2-benzyl-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2S/c30-22-11-5-7-13-25(22)33-14-16-34(17-15-33)26(36)19-38-29-32-23-12-6-4-10-21(23)27-31-24(28(37)35(27)29)18-20-8-2-1-3-9-20/h1-13,24H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIZNITVIZKLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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